7-methoxy-1H-indazole

Overview

Description

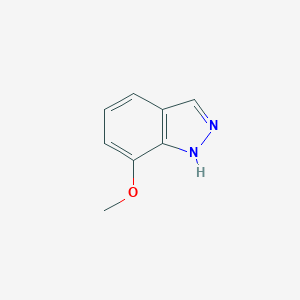

7-Methoxy-1H-indazole (C₈H₈N₂O; molecular weight: 148.064 g/mol) is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position. Its structure consists of a fused benzene and pyrazole ring system, with the methoxy group positioned on the benzene ring . Key physicochemical properties include a boiling point of 312.5°C, LogP of 1.57 (indicating moderate lipophilicity), and a topological polar surface area (PSA) of 37.9 Ų, suggesting moderate solubility in polar solvents .

This compound is synthesized via reactions involving 2-methoxy-6-methylaniline, a precursor highlighted in multiple sources . Its primary application is as an inhibitor of nitric oxide synthase (NOS), a critical enzyme in nitric oxide (NO) signaling pathways . The crystal structure confirms the planar orientation of the methoxy group, which likely enhances binding to enzymatic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-methoxybenzaldehyde and hydrazine can produce the desired indazole compound. The reaction typically requires a catalyst such as copper acetate (Cu(OAc)2) and an oxidizing agent like oxygen (O2) in a solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Transition metal-catalyzed reactions are often preferred due to their efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazoles.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroindazoles.

Substitution: Formation of halogenated indazoles.

Scientific Research Applications

Chemical Applications

7-Methoxy-1H-indazole is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its methoxy group at the 7th position enhances its reactivity and influences the electronic properties of the resulting compounds, making it valuable in drug discovery and material science.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with ketones or aldehydes.

- Condensation Reactions : Utilizing various reagents to form indazole derivatives.

Biological Activities

Research has demonstrated that this compound possesses several pharmacological properties, making it a candidate for therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : It has shown inhibitory effects on various cancer cell lines, including HL60 (human leukemia) and HCT116 (colorectal cancer), with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of approximately 8.3 nM against HL60 cells, indicating strong antiproliferative activity linked to apoptosis induction through mitochondrial pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is beneficial for conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Studies

Several key studies highlight the biological activities and therapeutic potential of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of HL60 cell proliferation with IC50 = 8.3 nM; apoptosis induction via mitochondrial pathways | |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in vitro | |

| Antimicrobial Testing | Significant inhibition against Staphylococcus aureus and E. coli |

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indazole involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indazoles

4-Bromo-7-methoxy-1H-indazole (C₈H₇BrN₂O) and 4-chloro-5-methoxy-1H-indazole (C₈H₇ClN₂O) are halogenated analogs.

- Structural Differences : Bromine or chlorine atoms at the 4-position alter steric and electronic properties compared to 7-methoxy-1H-indazole.

- Safety: Brominated derivatives may exhibit higher acute toxicity (oral LD₅₀ < 300 mg/kg) compared to non-halogenated analogs .

Ethoxy-Substituted Indazoles

N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide (C₁₆H₁₇N₃O₃S) replaces the methoxy group with an ethoxy chain.

- Structural Differences : The ethoxy group introduces increased hydrophobicity (longer alkyl chain) and flexibility.

Benzimidazole Derivatives

7-Methoxy-2-methyl-1H-benzo[d]imidazole (C₉H₁₀N₂O) replaces the pyrazole ring with an imidazole fused to benzene.

- Safety Profile : Classified as harmful if swallowed (H302) and a skin irritant (H315), with similar hazards to this compound but lower acute toxicity (Category 4 vs. Category 2 for indazole derivatives) .

Positional Isomers and Contaminants

4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (compound 28) and its 7-methoxy isomer (compound 33) highlight the importance of substitution position.

- Synthesis Challenges : Contamination (25% 7-methoxy isomer in compound 28) complicates purity and activity assessments, underscoring the need for precise synthetic control .

- Activity Differences : Positional isomerism (4- vs. 7-methoxy) can drastically alter binding affinity due to steric clashes or electronic mismatches in enzyme active sites .

Data Table: Key Compounds and Properties

Key Findings and Implications

Substituent Position: Methoxy at the 7-position (indazole) optimizes NOS inhibition, while 4- or 5-substitutions reduce efficacy due to steric hindrance .

Heterocycle Core: Indazole derivatives generally exhibit higher target specificity compared to benzoimidazoles, likely due to improved electronic compatibility with NOS .

Safety : Halogenated analogs pose greater toxicity risks, necessitating careful handling .

Biological Activity

7-Methoxy-1H-indazole is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This indazole derivative has been studied for its potential therapeutic effects, including its role as an enzyme inhibitor and its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The methoxy group at the 7th position enhances its electronic properties, potentially increasing its efficacy as a pharmacophore in drug design compared to other indazoles.

| Property | Value |

|---|---|

| Molecular Weight | 152.16 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in DMSO |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been identified as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .

Enzyme Inhibition

- Nitric Oxide Synthase : Inhibits the production of nitric oxide, impacting vascular function and neurotransmission.

- Cytochrome P450 Enzymes : Selectively inhibits CYP1A2, influencing drug metabolism and potential drug-drug interactions.

Biological Activities

The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that this compound can affect cancer cell proliferation by modulating key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing potential against various bacterial strains. Its mechanism may involve disrupting microbial cellular processes or inhibiting specific enzymes critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase :

- Anticancer Research :

- Inflammation Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Indazole | Lacks methoxy group | Different chemical properties |

| 3-Methoxy-1H-indazole | Methoxy at the 3rd position | Different reactivity and applications |

| 7-Nitro-1H-indazole | Nitro group instead of methoxy | Varies significantly in reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with ketones or aldehydes. For example, naphthalen-1-one reacts with 4-methoxyphenylhydrazine hydrochloride in ethanol under reflux to yield this compound derivatives. Optimization includes adjusting stoichiometry (e.g., excess hydrazine for higher yields) and solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity . Yields can vary from 10% to 75% depending on substituents and reaction time .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- TLC : Monitor reaction progress using hexane:ethyl acetate (70:30) with typical Rf values around 0.6 .

- NMR : Key signals include aromatic protons in the δ 6.5–8.5 ppm range and methoxy groups at δ ~3.8 ppm .

- Melting Point : Compare observed values (e.g., 114–117°C for related indazoles) with literature data to confirm crystallinity .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as nitro or methoxy substituents may degrade under UV radiation. Stability tests (e.g., accelerated aging at 40°C/75% RH) are advised for long-term studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 1-, 3-, or 7-positions to assess effects on target binding (e.g., methyl groups for lipophilicity, nitro groups for electron withdrawal) .

- In Silico Docking : Use tools like AutoDock to predict interactions with kinases (e.g., CDK inhibitors) or receptors (e.g., mGluR5). Validate with in vitro assays (e.g., IC50 measurements) .

- Cross-Disciplinary Data Integration : Combine pharmacological data (e.g., IC50 values from kinase assays) with structural insights (e.g., X-ray crystallography of ligand-receptor complexes) .

Q. How should researchers address contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC50 values for kinase inhibition may arise from variations in ATP concentrations .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to evaluate study quality .

- Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways (e.g., confirm HSF1 inhibition vs. off-target effects) .

Q. What strategies enhance the solubility and bioavailability of this compound in preclinical models?

- Methodological Answer :

- Prodrug Design : Convert methoxy groups to phosphate esters for improved aqueous solubility .

- Nanocarrier Systems : Use liposomes or polymeric nanoparticles to enhance permeability across biological barriers (e.g., blood-brain barrier for CNS targets) .

- Pharmacokinetic Profiling : Conduct ADME studies in rodent models, monitoring plasma half-life and metabolite formation via LC-MS .

Q. How can cross-disciplinary approaches (e.g., chemical biology and computational modeling) advance this compound research?

- Methodological Answer :

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify novel targets in complex biological matrices .

- Machine Learning : Train models on PubChem or ChEMBL data to predict toxicity or synthetic accessibility .

- Crystallography : Solve co-crystal structures with targets (e.g., CDK2) to guide rational drug design .

Q. Methodological Frameworks

Q. How can the PICO framework be applied to formulate research questions on this compound?

- Answer :

- Population/Problem : Cancer cells with dysregulated kinase pathways.

- Intervention : this compound derivatives as CDK inhibitors.

- Comparison : Existing inhibitors (e.g., palbociclib).

- Outcome : Improved selectivity or reduced off-target toxicity .

Q. What ethical and safety protocols are critical when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Waste Disposal : Segregate hazardous waste (e.g., nitro-containing byproducts) for incineration .

- Emergency Procedures : For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .

Properties

IUPAC Name |

7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBANHQTMCETBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439880 | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-05-1 | |

| Record name | 7-Methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.